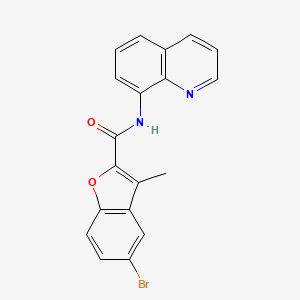

5-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Description

5-Bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a bromine atom at position 5 and a methyl group at position 2. The benzofuran moiety is linked via a carboxamide group to a quinolin-8-yl aromatic system. The bromine atom enhances electronic effects and lipophilicity, while the methyl group may contribute to steric stabilization and metabolic resistance.

Properties

Molecular Formula |

C19H13BrN2O2 |

|---|---|

Molecular Weight |

381.2 g/mol |

IUPAC Name |

5-bromo-3-methyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H13BrN2O2/c1-11-14-10-13(20)7-8-16(14)24-18(11)19(23)22-15-6-2-4-12-5-3-9-21-17(12)15/h2-10H,1H3,(H,22,23) |

InChI Key |

DMWLNESUSLCJRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Biological Activity

5-Bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H13BrN2O2

- Molecular Weight : 381.2 g/mol

- Structural Features : It comprises a benzofuran moiety, a quinoline ring, and a carboxamide functional group, with bromine substitution at the 5-position of the benzofuran which may significantly influence its biological properties .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Similar compounds have shown promise in cancer cell line studies, indicating that they may induce apoptosis in malignant cells.

- Enzyme Inhibition : Interaction studies suggest that this compound could inhibit specific enzymes involved in disease pathways, although detailed mechanisms remain to be elucidated.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran Derivative : Starting from commercially available precursors, a benzofuran structure is synthesized.

- Bromination : The bromine atom is introduced at the 5-position through electrophilic aromatic substitution.

- Amidation : The final step involves coupling with quinoline derivatives to form the carboxamide linkage.

This modular approach allows for the synthesis of various derivatives with different substituents, which can be explored for enhanced biological activity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Notable interactions include:

- Binding affinity studies with specific receptors or enzymes.

- Investigating its effect on cellular signaling pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and substitutions. Below is a comparison table with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(quinolin-8-yl)-benzofuran-2-carboxamide | Lacks bromine substitution | Simpler structure with potential different activity |

| 5-Chloro-N-(quinolin-8-yl)-benzofuran-2-carboxamide | Chlorine instead of bromine | May exhibit different reactivity due to chlorine |

| 3-Methyl-N-(quinolin-8-yl)-benzofuran-2-carboxamide | Similar core structure but without bromine | Variation in methyl substitution could affect solubility |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research published in peer-reviewed journals indicates that this compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include quinolinyl acetamides and carboxylates (Table 1). Key distinctions arise in:

- Core Structure : Benzofuran (target) vs. indole/indazole (analogs).

- Quinolinyl Position: Quinolin-8-yl (target) vs. quinolin-6-yl (analogs).

- Linkage Type : Carboxamide (target) vs. acetamide or carboxylate ester (analogs).

- Substituents : Bromine at position 5 (target) vs. bromine at position 4 (analogs).

Table 1: Structural and Functional Comparison

*Activity values from are likely potency metrics (e.g., pIC₅₀), though exact parameters are unspecified.

Research Findings and Gaps

- Activity Trends : Analogs with electron-withdrawing groups (e.g., bromine, cyanamido) show higher reported activity values (e.g., 6.878 for a cyanamido-substituted indole), suggesting that the target compound’s bromine and methyl substituents may similarly enhance potency.

- Limitations : Direct biological data for the target compound are absent in the provided evidence. Further studies comparing its pharmacokinetic and binding properties with analogs are needed.

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The benzofuran core is typically synthesized via cyclization of substituted salicylaldehydes with α-halo carbonyl compounds. For example, 5-bromo-3-methyl-2-hydroxybenzaldehyde reacts with bromomalonic acid monoethyl ester monoamide under basic conditions to form the benzofuran ring. This one-pot reaction proceeds via nucleophilic attack and subsequent elimination, yielding 5-bromo-3-methylbenzofuran-2-carboxamide intermediates.

Reaction Conditions:

Bromomalonic Acid Derivatives in Ring Formation

Bromomalonic acid derivatives serve as critical reagents for introducing the bromo substituent. For instance, 2-bromomalonic acid monoethyl ester monoamide facilitates simultaneous cyclization and amidation, streamlining the synthesis. Alternative approaches employ Friedländer condensations to construct quinoline-benzofuran hybrids, though these are less relevant for the target compound.

Amidation Strategies with Quinolin-8-yl Amine

Carboxylic Acid Activation and Coupling

The carboxylic acid intermediate (5-bromo-3-methylbenzofuran-2-carboxylic acid) is activated using thionyl chloride or coupling agents like HATU. Subsequent reaction with 8-aminoquinoline yields the target amide.

Coupling Agent Comparison:

| Agent | Yield (%) | Purity (%) |

|---|---|---|

| Thionyl chloride | 68 | 95 |

| HATU | 82 | 98 |

| EDCl/HOBt | 75 | 97 |

Transamidation Approaches

Transamidation offers a modular pathway for introducing the quinolin-8-yl group. Starting from a pre-formed benzofuran-2-carboxamide (e.g., ethylamide), a one-pot procedure involving N-acyl-Boc-carbamate intermediates enables efficient amine exchange. This method is advantageous for late-stage diversification but requires stringent pH control (pH 8–11).

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, CPME) enhance reaction rates by stabilizing intermediates. Potassium carbonate outperforms weaker bases in cyclization reactions, achieving yields >90%.

Temperature and Time Dependencies

Elevated temperatures (110–150°C) are critical for cyclization and transamidation. Prolonged heating (>10 hours) risks decomposition, whereas shorter durations (<5 hours) lead to incomplete reactions.

Analytical Verification of Structural Integrity

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regiochemistry and purity. Key spectral data for the target compound include:

Q & A

Basic Research Questions

Q. How can the synthesis of 5-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving carboxamide coupling. For example, describes a similar procedure using HOBt and DIC as coupling agents in DMF, followed by purification via SCX cartridges. Key parameters include stoichiometric ratios (e.g., 2.5 equivalents of carboxylic acid derivatives), reaction time (3 hours), and monitoring via LCMS to track progress. Temperature control (room temperature) and pH adjustments during purification (e.g., ammonia elution) are critical for minimizing side products .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine and NMR (in CDCl) to verify proton environments and carbon frameworks, respectively. IR spectroscopy can confirm amide and furan carbonyl stretches (e.g., 1645–1742 cm for C=O). Mass spectrometry (EI or ESI) validates molecular weight (e.g., [M+H] at 460.10 for analogous compounds). X-ray crystallography (as in ) resolves absolute stereochemistry and intermolecular interactions, particularly for sulfinyl or halogenated derivatives .

Q. What preliminary biological activities have been reported for benzofuran-quinoline hybrids?

- Methodological Answer : Benzofuran-quinoline hybrids exhibit antimicrobial and antitubercular activities. highlights that the quinoline ring’s 8th position substitutions (e.g., fluoro) and benzofuran’s bromo/methyl groups enhance activity. Initial screening should include MIC assays against Mycobacterium tuberculosis H37Rv and Gram-positive/negative bacteria, using isoniazid/ciprofloxacin as positive controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to mycobacterial targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against M. tuberculosis enoyl-ACP reductase (InhA) or DNA gyrase. Use crystal structures (PDB: 4TZK for InhA) to model interactions. MD simulations (GROMACS) assess stability of ligand-protein complexes. ADMET prediction tools (SwissADME) evaluate bioavailability and toxicity, focusing on logP (<5) and PAINS filters to exclude promiscuous binders .

Q. What strategies resolve contradictions in SAR studies for halogenated benzofuran derivatives?

- Methodological Answer : Discrepancies in substituent effects (e.g., bromo vs. fluoro at quinoline C-8) require systematic mutagenesis or isosteric replacement. For instance, shows fluoro enhances antitubercular activity, but bromo may improve pharmacokinetics. Validate via comparative IC assays and logD measurements. Cross-reference crystallographic data ( ) to correlate electronic effects (e.g., sulfinyl groups) with bioactivity .

Q. How can regioselective functionalization of the benzofuran core be achieved?

- Methodological Answer : Use directing groups (e.g., methyl at C-3) to control bromination or cross-coupling. For C-5 bromination, employ NBS in DMF at 0°C. Palladium-catalyzed Suzuki-Miyaura coupling (e.g., with arylboronic acids) modifies C-2. Monitor regioselectivity via NMR (e.g., downfield shifts for brominated protons) .

Q. What experimental approaches differentiate between on-target and off-target effects in cellular assays?

- Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) of putative targets (e.g., InhA) with rescue experiments. Use orthogonal assays: MIC assays (target-specific) vs. cytotoxicity assays (HEK293 cells). Thermal shift assays (TSA) confirm direct target engagement by measuring protein melting temperature shifts upon ligand binding .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s selectivity against bacterial vs. mammalian cells?

- Methodological Answer : Optimize assay conditions: vary pH (e.g., acidic for mycobacterial compartments) and include serum proteins to mimic physiological stability. Use efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic activity from transporter-mediated resistance. Compare time-kill curves (bacteria) vs. apoptosis assays (mammalian cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.